![molecular formula C10H14N4O B1470245 {1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine CAS No. 1502870-96-3](/img/structure/B1470245.png)
{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine
Overview
Description
This compound is a derivative of oxazole, a five-membered heterocyclic compound with one oxygen atom at position 1 and a nitrogen atom at position 3 . Oxazole derivatives have been found to have a wide spectrum of biological activities, which has led to increased interest in their synthesis and study .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the use of oxazole as an intermediate for the creation of new chemical entities . The structures of synthesized organic intermediates are typically determined using techniques such as FTIR, proton NMR, and 13C NMR .Molecular Structure Analysis
The molecular structure of this compound incorporates an oxazole ring, a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals. The molecular formula is CHNO, with an average mass of 381.385 Da and a monoisotopic mass of 381.143707 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 626.9±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has a polar surface area of 105 Å2 and a molar volume of 298.4±7.0 cm3 .Scientific Research Applications
{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine has been used in a variety of scientific research applications, including organic chemistry, biochemistry, and pharmaceutical sciences. In organic chemistry, this compound has been used as a reagent in the synthesis of heterocyclic compounds. In biochemistry, this compound has been used as a substrate for the enzyme cytochrome P450. In pharmaceutical sciences, this compound has been used as a substrate for the enzyme cytochrome P450, as well as a reagent for the synthesis of heterocyclic compounds.
Mechanism of Action
Target of Action
Oxazole and pyrazole derivatives have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action of oxazole and pyrazole derivatives can vary widely, depending on their specific structure and the biological target they interact with . They can act as inhibitors, activators, or modulators of their target proteins.
Biochemical Pathways
Oxazole and pyrazole derivatives can affect a variety of biochemical pathways. For example, some oxazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some oxazole and pyrazole derivatives have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Advantages and Limitations for Lab Experiments
{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine has several advantages for use in laboratory experiments. It is highly soluble in organic solvents, making it easy to work with. Additionally, it is a highly versatile compound, allowing for a variety of applications. However, this compound also has several limitations. It is a highly reactive compound, and can react with other molecules in the laboratory, resulting in unwanted side reactions. Additionally, it can be toxic if ingested, and should be handled with caution.
Future Directions
There are a variety of potential future directions for {1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine research. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in organic chemistry, biochemistry, and pharmaceutical sciences. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent.
properties
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-7-10(8(2)15-13-7)6-14-5-9(3-11)4-12-14/h4-5H,3,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKALZHVNAIWQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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